molecular formula C23H28N6O3 B3019027 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014008-81-1

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3019027
CAS No.: 1014008-81-1
M. Wt: 436.516
InChI Key: JUXHTHNCZJAZOK-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, an ethoxyethyl group, and a phenethyl group attached to a purine scaffold. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the pyrazole ring and other substituents. Key steps may include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminoimidazole and formamide derivatives.

    Introduction of the Pyrazole Ring: This step often involves the reaction of the purine core with 3,5-dimethyl-1H-pyrazole under suitable conditions, such as the presence of a base like potassium carbonate.

    Attachment of the Ethoxyethyl and Phenethyl Groups: These groups can be introduced through alkylation reactions using ethoxyethyl halides and phenethyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the purine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione
  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-benzyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione may exhibit unique properties due to the specific arrangement of its substituents. This can result in distinct biological activities, chemical reactivity, and physical properties.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-5-32-14-13-27-19-20(24-22(27)29-17(3)15-16(2)25-29)26(4)23(31)28(21(19)30)12-11-18-9-7-6-8-10-18/h6-10,15H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXHTHNCZJAZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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